Rivastigmine(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

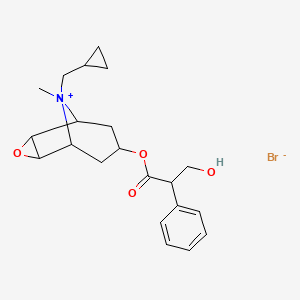

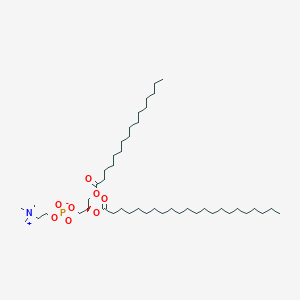

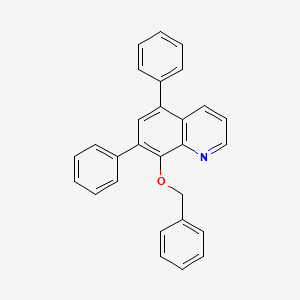

Rivastigmine(1+) is an organic cation obtained by protonation of the tertiary amino function of rivastigmine. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a rivastigmine.

Aplicaciones Científicas De Investigación

Parkinson's Disease and Cognitive Impairment

Rivastigmine has been found to be effective in treating the neuropsychiatric complications of advanced Parkinson's disease, including hallucinations, sleep disturbances, and cognitive performance. An open study showed significant improvements in these areas for patients treated with rivastigmine (Reading, Luce, & McKeith, 2001).

Dementia Associated with Parkinson Disease

In a study focusing on dementia associated with Parkinson disease, rivastigmine was shown to benefit various aspects of attention, including sustained attention, focused attention, and processing speed, in a controlled trial (Wesnes, McKeith, Edgar, Emre, & Lane, 2005).

Interaction with Neuronal Ion Currents

Rivastigmine was observed to inhibit certain voltage-activated K+ currents in rat hippocampal neurons, suggesting additional pharmacological actions beyond its antiacetylcholinesterase activity (Pan, Xu, & Wang, 2003).

Brain Activation in Alzheimer’s Disease

Functional magnetic resonance imaging (fMRI) studies show that rivastigmine enhances brain activation in Alzheimer’s disease patients, particularly in the fusiform and frontal cortices. This suggests a link between cognitive performance improvement and altered brain activation (Rombouts, Barkhof, Meel, & Scheltens, 2002).

Effects in Frontotemporal Dementia

A preliminary study indicates that rivastigmine can improve behavioral changes and reduce caregiver burden in patients with frontotemporal dementia (FTD). However, it did not prevent the deterioration of cognition in FTD patients (Moretti et al., 2004).

Kinetic and Structural Interaction with Cholinesterases

Rivastigmine has been shown to interact differently with various cholinesterases. It carbamylates acetylcholinesterase and butyrylcholinesterase at different rates, with a significantly slower reactivation rate in some cases. This suggests a complex interaction mechanism (Bar-on et al., 2002).

Propiedades

Fórmula molecular |

C14H23N2O2+ |

|---|---|

Peso molecular |

251.34 g/mol |

Nombre IUPAC |

[(1S)-1-[3-[ethyl(methyl)carbamoyl]oxyphenyl]ethyl]-dimethylazanium |

InChI |

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/p+1/t11-/m0/s1 |

Clave InChI |

XSVMFMHYUFZWBK-NSHDSACASA-O |

SMILES isomérico |

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)[NH+](C)C |

SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)[NH+](C)C |

SMILES canónico |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)[NH+](C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,5S,8R,18R,19S,22R)-4,18-dimethyl-8,22-bis(2-methylpropyl)-3,17-dioxa-10,24,30,31-tetrathia-7,14,21,28,33,34,35,36-octazahexacyclo[13.13.4.12,5.19,12.116,19.123,26]hexatriaconta-2(36),9(35),11,16(34),23(33),25-hexaene-6,13,20,27-tetrone](/img/structure/B1263139.png)

![4-[Oxo-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1263144.png)

![1-[(3R,3aR)-3-[(1S)-1-hydroxy-2-phenylethyl]-3,3a,6,7-tetrahydro-1H-cyclohepta[c]pyrrol-2-yl]-1-cyclohexanecarboxylic acid methyl ester](/img/structure/B1263158.png)